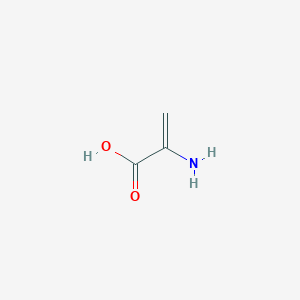

Dehydroalanine

Beschreibung

2-Aminoacrylic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

2-aminoprop-2-enoate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Dehydroalanine is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-aminoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2(4)3(5)6/h1,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBOJOOOTLPNST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90173131 | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1948-56-7, 28453-71-6 | |

| Record name | Dehydroalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1948-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Didehydroalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02688 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90173131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDROALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98RA387EKY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dehydroalanine Enigma: A Technical Guide to its Spontaneous Formation, Consequences, and Exploitation in Proteins

Foreword: The Jekyll and Hyde of Protein Chemistry

To researchers, scientists, and drug development professionals, the landscape of protein post-translational modifications (PTMs) is one of immense complexity and profound significance. Among these modifications, dehydroalanine (Dha) stands out as a fascinating and enigmatic residue. It is a non-proteinogenic, α,β-unsaturated amino acid that is not encoded by DNA but arises from the modification of proteinogenic precursors.[1] Its presence is a double-edged sword. On one hand, the spontaneous formation of Dha is a hallmark of protein damage, aging, and aggregation, implicated in pathologies ranging from food science to neurodegenerative disease.[2][3] On the other hand, its unique electrophilic nature makes it a powerful and versatile chemical handle for site-specific protein engineering, bioconjugation, and the development of novel therapeutics.[4]

This in-depth technical guide moves beyond a mere description of Dha. As a senior application scientist, my objective is to provide a foundational understanding of the core chemical principles governing Dha formation, to detail its significant biological ramifications, and to present robust, field-proven methodologies for its detection and strategic utilization. We will explore the causality behind its formation, the logic of its detection, and the innovative potential of its application.

Chapter 1: The Chemistry of this compound Formation

The genesis of a this compound residue within a polypeptide chain is fundamentally a process of elimination. This transformation can be enzyme-mediated, as seen in the biosynthesis of lantibiotic peptides, or it can occur spontaneously under specific physiological or environmental conditions.[5] The primary precursors for Dha are cysteine and serine residues.[1]

Formation from Cysteine: The β-Elimination Pathway

The most common route for the spontaneous formation of Dha is the base-catalyzed β-elimination of hydrogen sulfide (H₂S) from a cysteine residue. This process is highly dependent on the local chemical environment, particularly pH.[6]

Causality of the Mechanism: The core of this reaction lies in the acidity of the α-proton on the cysteine backbone. Under neutral to alkaline conditions, a base (e.g., a hydroxide ion or a nearby basic amino acid residue) can abstract this proton, forming a carbanion intermediate. This intermediate is unstable and rapidly resolves by eliminating the thiol group (-SH) as a leaving group, resulting in the formation of a carbon-carbon double bond characteristic of this compound. Factors like heat and high pH significantly accelerate this reaction.[3][6]

Caption: Base-catalyzed β-elimination of H₂S from a cysteine residue.

Formation from Serine and Phosphoserine

Serine can also undergo elimination to form Dha, although this typically requires harsher conditions (e.g., very high temperatures) or enzymatic activity to proceed efficiently.[4] However, a more physiologically relevant pathway involves the elimination of phosphoric acid from a phosphoserine (pSer) residue. This has been observed as a consequence of protein aging.[6] The phosphate group is an excellent leaving group, making the α-proton more susceptible to abstraction and subsequent elimination. Evidence from mass spectrometry shows that loss of phosphoric acid from phosphopeptides is a minor channel for Dha formation in the gas phase.[7]

Chapter 2: The Biological Fallout: Crosslinking, Aggregation, and Disease

The significance of Dha in biology stems from its chemical reactivity. The α,β-unsaturated carbonyl system makes the β-carbon of Dha a potent electrophile, susceptible to nucleophilic attack via a Michael addition reaction.[8] This reactivity is the primary driver of its detrimental biological effects.

Protein Crosslinking: The Molecular Glue

Once formed, a Dha residue can react with nucleophilic side chains of other amino acids, creating stable, covalent intra- or intermolecular crosslinks. The two most prominent examples are:

-

Lysinoalanine (LAL): Formed by the addition of a lysine ε-amino group to Dha.[9]

-

Lanthionine (LAN): Formed by the addition of a cysteine thiol group to Dha.[10]

These crosslinks are highly stable and can irreversibly alter protein structure, leading to the formation of non-functional aggregates. This process is implicated in the loss of nutritional quality in heat-treated foods and is a significant factor in protein aging.[1][3]

Caption: Michael addition of a lysine residue to Dha forms a lysinoalanine crosslink.

This compound in Human Disease

The spontaneous formation of Dha and subsequent crosslinking is not merely a chemical curiosity; it is increasingly recognized as a key event in human pathology.

-

Cataracts: The lens of the eye is a site of extensive protein aging. Dha and dehydrobutyrine (from threonine) formation leads to crosslinking of crystallin proteins, contributing to their aggregation and the lens opacity characteristic of cataracts.[11]

-

Alzheimer's Disease (AD): Recent groundbreaking research has identified a significant number of Dha sites and their crosslinks within the protein aggregates found in the brains of AD patients.[2] These modifications were discovered to be over 10-fold more abundant in key aggregating proteins like Tau in AD samples compared to controls, suggesting Dha-mediated crosslinking may be a critical, previously unknown factor in the formation of neurofibrillary tangles.[2][12]

Chapter 3: A Guide to Detection and Characterization

Identifying the transient and reactive Dha residue within a complex protein sample presents a significant analytical challenge. The cornerstone of modern Dha detection is mass spectrometry (MS), often coupled with strategic chemical derivatization to "trap" and stabilize the residue for analysis.

Mass Spectrometry Signatures

In a bottom-up proteomics workflow, the presence of Dha can be inferred by a characteristic mass shift in a tryptic peptide.

-

Formation from Cysteine results in a mass loss of 33.9877 Da (the mass of H₂S).

-

Formation from Serine results in a mass loss of 18.0106 Da (the mass of H₂O).

During tandem mass spectrometry (MS/MS), peptides containing Dha exhibit unique fragmentation patterns. Specifically, they show enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions , which are not commonly observed for other amino acids under low-energy collision-induced dissociation (CID).[7] This distinctive fragmentation can be used to pinpoint the location of the Dha residue within the peptide sequence.

Field Protocol: Dha Detection via Thiol-Addition and LC-MS/MS

This protocol describes a robust, self-validating workflow for the detection and confirmation of Dha in a purified protein sample. The principle is to react the protein with a thiol-containing nucleophile, which will specifically add to any Dha residues present, creating a stable thioether adduct with a predictable mass increase. This adduct is then identified by mass spectrometry.

Core Logic (Self-Validation): The protocol includes a positive control (a sample treated to induce Dha formation) and a negative control (the native, untreated protein). The specific mass shift caused by the thiol adduct will only be observed in samples containing Dha, providing high confidence in the identification.

Experimental Protocol:

-

Sample Preparation:

-

Prepare three aliquots of your purified protein of interest (e.g., 1 mg/mL in a phosphate buffer, pH 7.5).

-

Negative Control: Store one aliquot at 4°C.

-

Test Sample: This is your experimental sample suspected of containing Dha.

-

Positive Control (Optional but Recommended): Treat one aliquot under conditions known to induce Dha formation (e.g., incubate at 60°C in a pH 9.0 buffer for 4 hours). Note: Conditions must be optimized for your specific protein.

-

-

Thiol Labeling Reaction:

-

To each of the three aliquots, add a fresh solution of a thiol probe, such as 2-mercaptoethanol or dithiothreitol (DTT), to a final concentration of 50 mM.

-

Incubate all samples at 37°C for 2 hours with gentle agitation. This allows the thiol to add across the double bond of any Dha residues.

-

-

Sample Processing for Mass Spectrometry:

-

Denaturation & Reduction: To each sample, add urea to 8 M and DTT to 10 mM. Incubate at 56°C for 30 minutes. (This step ensures the protein is unfolded and any remaining disulfides are reduced).

-

Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes. (This caps all cysteine residues, preventing them from re-forming disulfides or reacting further).

-

Buffer Exchange/Cleanup: Remove excess reagents using a desalting column or by precipitating the protein with acetone. Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Proteolytic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixtures by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

-

Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for MS/MS fragmentation.

-

-

Data Analysis:

-

Search the generated MS/MS data against the sequence of your protein of interest using a suitable search engine (e.g., MaxQuant, Proteome Discoverer).

-

Crucially, include a variable modification corresponding to the mass of your thiol probe added to an alanine residue (since Dha reverts to an alanine backbone upon addition).

-

For 2-mercaptoethanol addition: +78.0211 Da

-

For DTT addition (assuming one thiol reacts): +154.0142 Da

-

-

Validation: A confident Dha identification is made when a peptide with this specific mass modification is identified in the Test Sample and/or Positive Control, but is absent in the Negative Control. The MS/MS spectrum should be manually inspected to confirm high-quality fragment ion matches.

-

Caption: A robust workflow for identifying Dha residues in proteins.

Chapter 4: The Silver Lining: Harnessing Dha for Biotechnology

While spontaneous Dha formation is often detrimental, its unique reactivity can be intentionally harnessed for precise protein engineering. The ability to convert a genetically encoded cysteine or serine into a Dha residue provides a powerful platform for site-specific bioconjugation.[4][8]

Chemically-Induced Dha Formation

Several methods have been developed to efficiently and selectively convert cysteine to Dha under mild, biocompatible conditions. These methods are far more controlled than relying on spontaneous elimination at high pH.

| Reagent | Mechanism | Typical Conditions | Yield (%) | Reference |

| DBHDA (2,5-dibromohexanediamide) | Bis-alkylation-elimination | pH 8.0, 37°C, 1 hr | >95% | [13] |

| NTCB (2-nitro-5-thiocyanatobenzoic acid) | S-cyanylation followed by β-elimination | pH 7.0, 37°C, 16 hr | ~60-80% | [8] |

Expert Insight: The choice of reagent depends on the protein context and desired outcome. DBHDA is often very efficient for accessible cysteines. The NTCB method can be effective, but reaction efficiency can vary depending on whether the cysteine is in a flexible region of the protein.[8]

Applications in Drug Development

The Dha residue, once installed, serves as a versatile "handle" for attaching a wide range of molecules via Michael addition:

-

Drug-Payloads: Creating antibody-drug conjugates (ADCs) with a specific drug-to-antibody ratio.

-

Imaging Agents: Attaching fluorescent dyes or PET labels for in vivo tracking.

-

Polymers: Modifying proteins with PEG (PEGylation) to improve their pharmacokinetic properties.

-

PTM Analogues: Installing mimics of natural post-translational modifications to study their function.[8]

This "chemo-enzymatic" approach, combining genetic encoding of a cysteine with a chemical conversion/addition step, provides unparalleled control over the site and stoichiometry of protein modification, a critical requirement in the development of sophisticated protein therapeutics.

Conclusion

This compound represents a critical nexus of protein degradation and protein engineering. Its spontaneous formation is a key mechanism of damage that can lead to aggregation and disease, with emerging links to neurodegeneration that demand further investigation. Yet, the very reactivity that makes it problematic can be masterfully controlled and exploited. For the modern researcher and drug developer, understanding the chemistry of Dha, mastering the techniques for its detection, and harnessing its potential for bioconjugation are essential skills. The Dha enigma, once a marker of decay, is now also a powerful tool for creation.

References

-

Wang, Z., Gong, T., Li, J., & Wu, Y. (2021). Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid. Molecules, 26(9), 2565. [Link]

-

Koehler, C. J., Turecek, F., & McLuckey, S. A. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of mass spectrometry : JMS, 51(9), 711–720. [Link]

-

Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666-1676. [Link]

-

Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. ResearchGate. [Link]

-

Wikipedia contributors. (2024). This compound. Wikipedia, The Free Encyclopedia. [Link]

-

Bar-Or, R., Rael, L. T., & Bar-Or, D. (2008). This compound derived from cysteine is a common post-translational modification in human serum albumin. Rapid communications in mass spectrometry : RCM, 22(5), 711–716. [Link]

-

Chalker, J. M., Gunnoo, S. B., Boutureira, O., et al. (2011). Methods for converting cysteine to this compound on peptides and proteins. Royal Society of Chemistry. [Link]

-

Grant, T. D., & Lukens, A. K. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. RSC Chemical Biology, 1(5), 336-340. [Link]

-

Stindt, J. W., & van der Donk, W. A. (2019). Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook. The FEBS journal, 286(16), 3123–3127. [Link]

-

Stadler, R., De-Eknamkul, W., & Schey, K. L. (2023). This compound and dehydrobutyrine in aging and cataractous lenses reveal site-specific consequences of spontaneous protein degradation. Experimental eye research, 237, 109701. [Link]

-

Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. bioRxiv. [Link]

-

Rombouts, I., Lambrecht, M. A., & Delcour, J. A. (2017). Reaction mechanism of dehydroamino acid-derived cross-linking. ResearchGate. [Link]

-

Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. ResearchGate. [Link]

-

Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2024). Discovery of dehydroamino acids and their crosslinks in Tau and other aggregating proteins of Alzheimer's disease. bioRxiv. [Link]

-

van der Donk, W. A. (2012). Life imitates cookery: lysinoalanine crosslinks in peptides and proteins. The FEBS journal, 279(19), 3537–3538. [Link]

-

Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. Advances in experimental medicine and biology, 459, 145–159. [Link]

-

Markovich, S. J., Schweppe, D. K., & Schey, K. L. (2025). Dehydroamino acids and their crosslinks in Alzheimer's disease aggregates. PubMed. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dehydroamino acids and their crosslinks in Alzheimer’s disease aggregates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysinoalanine in food and in antimicrobial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods for converting cysteine to this compound on peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The this compound effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-Specific Conversion of Cysteine in a Protein to this compound Using 2-Nitro-5-thiocyanatobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and chemistry of lysinoalanine crosslinking in the spirochaete flagella hook - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Dehydroalanine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Unique Role of Dehydroalanine in Chemical Biology and Therapeutics

This compound (Dha) is an α,β-unsaturated amino acid that, while not one of the 20 proteinogenic amino acids, plays a pivotal role in both natural product biosynthesis and the development of novel therapeutics and research tools. Unlike its saturated counterpart, alanine, the double bond in Dha's side chain renders it a potent electrophile, specifically a Michael acceptor, which underpins its diverse reactivity and biological significance. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering field-proven insights and detailed methodologies for its synthesis, modification, and application.

Naturally occurring as a post-translational modification in peptides, Dha is biosynthesized from serine or cysteine residues through enzymatic dehydration or desulfurization, respectively. It is a key structural component of numerous antimicrobial peptides, including the lantibiotic nisin, where it participates in the formation of thioether cross-links like lanthionine. This unique reactivity has been harnessed by chemists and biologists to site-specifically modify peptides and proteins, install post-translational modifications, and develop targeted covalent inhibitors.

This technical guide will delve into the fundamental properties of this compound, its synthesis and reactivity, and its burgeoning applications in drug discovery and chemical biology, providing researchers with the foundational knowledge and practical protocols to effectively utilize this versatile amino acid.

Physicochemical Properties of this compound

This compound in its free form is unstable and readily hydrolyzes to pyruvate and ammonia. However, when incorporated within a peptide backbone (as an N-acylated derivative), it exhibits significantly greater stability, allowing for its study and manipulation.

Structural and Conformational Characteristics

The sp²-hybridized α-carbon of the this compound residue imparts a planar geometry, which can significantly influence the local conformation of a peptide. This planarity can induce specific secondary structures, such as inverse γ-turns, in peptide chains. The conformational constraints imposed by Dha are a valuable tool in peptide design, enabling the stabilization of desired bioactive conformations.

Spectroscopic Signature

The unique electronic and vibrational properties of the this compound residue give rise to distinct spectroscopic signatures that are invaluable for its identification and characterization within a peptide sequence.

| Spectroscopic Technique | Characteristic Signature of this compound Residue |

| ¹H NMR | Resonances for the alkene protons (CβH₂) are typically observed. |

| ¹³C NMR | Resonances for the alkene carbons (Cα and Cβ) are present. |

| FTIR | An alkene stretch (C=C) is typically observed around 1625 cm⁻¹, and an alkene out-of-plane bend is seen near 902 cm⁻¹. Amide I and Amide II bands are also present. |

| UV-Visible | Shows a strong absorption maximum around 220 nm, with absorption extending to nearly 300 nm. |

| Fluorescence | Poly(this compound) has been shown to exhibit strong intrinsic blue fluorescence, with an emission maximum around 440 nm when excited at approximately 354 nm. |

Chemical Synthesis and Reactivity

The generation of this compound-containing peptides is typically achieved through post-synthetic modification of existing amino acid residues, most commonly cysteine or serine.

Synthesis of this compound-Containing Peptides

A prevalent and efficient method for generating Dha residues in peptides is the conversion of cysteine. This can be achieved through a bis-alkylation-elimination strategy.

Experimental Protocol: Conversion of Cysteine to this compound in a Peptide

Objective: To site-specifically convert a cysteine residue within a peptide to this compound.

Materials:

-

Peptide containing one or more cysteine residues

-

Methyl 2,5-dibromovalerate

-

Ammonium bicarbonate buffer (pH ~8.5)

-

Solvents for HPLC purification (e.g., water, acetonitrile, trifluoroacetic acid)

-

Lyophilizer

-

HPLC system

-

Mass spectrometer

Methodology:

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in an aqueous buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5) to a final concentration of approximately 1-5 mg/mL.

-

Reagent Addition: Add a solution of methyl 2,5-dibromovalerate in a minimal amount of organic co-solvent (e.g., acetonitrile or DMSO) to the peptide solution. A 10-50 fold molar excess of the dibromo-reagent per cysteine residue is typically used.

-

Reaction Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The progress of the reaction can be monitored by LC-MS to observe the disappearance of the starting peptide and the appearance of the Dha-containing product (mass difference of -34 Da for each converted cysteine).

-

Quenching (Optional): The reaction can be quenched by the addition of a thiol-containing scavenger, such as β-mercaptoethanol, although this is often not necessary.

-

Purification: Purify the this compound-containing peptide from the reaction mixture using reverse-phase HPLC.

-

Characterization and Storage: Confirm the identity of the product by mass spectrometry. Lyophilize the purified peptide and store at -20°C or below.

Causality Behind Experimental Choices:

-

pH: The elimination reaction is base-catalyzed, hence the use of a slightly alkaline buffer (pH 8.5).

-

Reagent Excess: A significant excess of the bis-alkylating agent is used to drive the reaction to completion and minimize the formation of stapled by-products, especially when multiple cysteines are present.

-

Monitoring: LC-MS is a critical tool for real-time monitoring of the reaction, allowing for optimization of reaction time and preventing over-reaction or degradation.

Caption: Conversion of Cysteine to this compound.

Michael Addition: The Keystone Reactivity of this compound

The electrophilic nature of the β-carbon in the this compound residue makes it highly susceptible to conjugate addition by a wide range of soft nucleophiles. This "Michael addition" is the most powerful and widely exploited reaction of Dha, enabling the site-specific introduction of a vast array of chemical functionalities into peptides and proteins.

Experimental Protocol: Michael Addition of a Thiol to a this compound-Containing Peptide

Objective: To conjugate a thiol-containing molecule to a this compound residue in a peptide.

Materials:

-

This compound-containing peptide

-

Thiol-containing molecule (e.g., a fluorescent probe, a drug molecule, or another peptide)

-

Aqueous buffer (e.g., sodium phosphate buffer, pH 7.0-8.0)

-

Organic co-solvent (e.g., DMSO or acetonitrile), if necessary for solubility

-

HPLC system

-

Mass spectrometer

Methodology:

-

Peptide and Thiol Dissolution: Dissolve the Dha-containing peptide in the chosen aqueous buffer to a final concentration of 1-5 mg/mL. Separately, prepare a stock solution of the thiol-containing molecule.

-

Reaction Initiation: Add the thiol solution to the peptide solution. A 1.1 to 5-fold molar excess of the thiol is typically sufficient. If the thiol is not readily soluble in the aqueous buffer, a minimal amount of a water-miscible organic co-solvent can be added.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction is often rapid, and completion can be monitored by LC-MS by observing the mass increase corresponding to the addition of the thiol.

-

Purification: Once the reaction is complete, purify the resulting conjugate by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and other analytical techniques as required.

Causality Behind Experimental Choices:

-

pH: The reaction is generally faster at slightly basic pH values, as this promotes the formation of the more nucleophilic thiolate anion.

-

Aqueous Conditions: A remarkable rate acceleration for the Michael addition of thiols and amines to this compound has been observed in water, making it the solvent of choice for these bioconjugation reactions.

-

Stoichiometry: A small excess of the thiol is usually sufficient to drive the reaction to completion without the need for large excesses that may complicate purification.

Caption: Michael Addition to this compound.

Applications in Drug Development and Chemical Biology

The unique reactivity of this compound has positioned it as a valuable tool in the development of novel therapeutics and chemical probes.

This compound as a "Warhead" in Targeted Covalent Inhibitors

Targeted covalent inhibitors (TCIs) are a class of drugs that form a permanent covalent bond with their protein target, often leading to enhanced potency and duration of action. The electrophilic nature of this compound makes it an attractive "warhead" for the design of TCIs. By incorporating a Dha residue into a peptide or small molecule scaffold that directs it to the active site of a target enzyme, a covalent bond can be formed with a nucleophilic amino acid residue (such as cysteine) in the active site, leading to irreversible inhibition.

Probes for Enzyme Activity

This compound-containing peptides can be designed as activity-based probes (ABPs) to study enzyme function. For example, diubiquitin probes containing a Dha residue near the isopeptide bond have been synthesized to study the activity of deubiquitinating enzymes (DUBs). The Dha acts as an electrophilic trap for the active site cysteine of the DUB, leading to a covalent adduct that can be detected and quantified.

Biosynthesis of Lantibiotics and Formation of Lanthionine/Lysinoalanine

In nature, this compound is a key intermediate in the biosynthesis of lantibiotics. The intramolecular Michael addition of a cysteine thiol to a this compound residue within the same peptide chain leads to the formation of a lanthionine bridge. This thioether cross-link is critical for the structure and antimicrobial activity of these peptides. Similarly, the addition of a lysine side-chain amine to this compound results in the formation of a lysinoalanine cross-link. Understanding these natural processes provides inspiration for the chemical synthesis of novel constrained peptides with enhanced stability and biological activity.

Caption: Lanthionine Bridge Formation via this compound.

Conclusion and Future Outlook

This compound stands as a testament to the power of non-proteinogenic amino acids in expanding the chemical space of peptides and proteins. Its unique combination of conformational constraint and electrophilic reactivity has made it an indispensable tool for researchers in chemical biology and drug discovery. The ability to site-specifically introduce Dha into peptides and subsequently modify it through robust and efficient Michael addition chemistry opens up myriad possibilities for the creation of novel bioconjugates, therapeutic agents, and biological probes. As our understanding of the biological roles of post-translational modifications continues to grow, and the demand for more sophisticated and targeted therapeutics increases, the applications of this compound are poised to expand even further, solidifying its place as a cornerstone of modern peptide science.

References

-

Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. eScholarship, University of California. [Link]

-

Ortega, M. A., & van der Donk, W. A. (2023). The mechanism of thia-Michael addition catalyzed by LanC enzymes. Proceedings of the National Academy of Sciences, 120(4), e2216931120. [Link]

-

Singh, U., & Balaram, P. (1985). Synthetic and conformational studies on this compound-containing model peptides. Biopolymers, 24(7), 1135–1146. [Link]

-

Freedy, A. M., Matos, M. J., Boutureira, O., Corzana, F., Guerreiro, A., Akkapeddi, P., ... & Bernardes, G. J. L. (2017). Chemoselective Installation of Amine Bonds on Proteins through Aza-Michael Ligation. Journal of the American Chemical Society, 139(50), 18365–18375. [Link]

-

Griep-Raming, J., & McLuckey, S. A. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of the American Society for Mass Spectrometry, 27(11), 1753–1763. [Link]

-

Morrison, P. M., Foley, P. J., Warriner, S. L., & Webb, M. E. (2015). Chemical generation and modification of peptides containing multiple dehydroalanines. Chemical Communications, 51(71), 13470–13473. [Link]

-

Wikipedia contributors. (2023, December 19). This compound. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

-

Galonic, D. P., Ide, N. D., van der Donk, W. A., & Gin, D. Y. (2005). This compound-containing peptides: preparation from phenylselenocysteine and utility in convergent ligation strategies. Nature Protocols, 1(4), 2251–2257. [Link]

-

Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., ... & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666–1676. [Link]

-

Naidu, B. N., Sorenson, M. E., Connolly, T. P., & Ueda, Y. (2003). Michael Addition of Amines and Thiols to this compound Amides: A Remarkable Rate Acceleration in Water. The Journal of Organic Chemistry, 68(26), 10098–10102. [Link]

-

Ferreira, P. M., Maia, H. L., Monteiro, L. S., & Sacramento, J. (2001). Michael addition of thiols, carbon nucleophiles and amines to dehydroamino acid and dehydropeptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (23), 3167–3173. [Link]

-

Kumar, R. S., & Mugesh, G. (2018). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(2), 287–295. [Link]

-

Friedman, M. (1999). Lysinoalanine in food and in antimicrobial proteins. In Advances in experimental medicine and biology (Vol. 459, pp. 145–159). Springer. [Link]

-

Chalker, J. M., Gunnoo, S. B., Boutureira, O., Gerstberger, S. C., Fernández-González, M., Bernardes, G. J. L., ... & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical Science, 2(9), 1666–1676. [Link]

-

Swinand, G., Rowe, M., Bowen, K., Olatunji, S., Caffrey, M., & Scanlan, E. M. (2015). Late-stage lipidation of peptides via aqueous thiol-michael addition to this compound (Dha). Chemical Communications, 51(42), 8821–8824. [Link]

-

Meledin, R., Mali, S. M., Singh, S. K., & Brik, A. (2013). This compound-Based Diubiquitin Activity Probes. Journal of the American Chemical Society, 135(51), 19062–19065. [Link]

-

Alemán, C., & Zanuy, D. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 424(1-2), 111–121. [Link]

-

Ansynth Service B.V. (n.d.). Analysis of Lysinoalanine and Lanthionine. [Link]

-

Lanyon-Hogg, T., & Tatum, N. J. (2024). Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond. Molecules, 29(3), 701. [Link]

-

Kumar, R. S., & Mugesh, G. (2018). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & Biomolecular Chemistry, 17(2), 287–295. [Link]

-

Narula, S. S., Kaul, R. K., & Balaram, P. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. Journal of Chemical Sciences, 103(6), 755–762. [Link]

-

da Silva, J. C. F., da Silva, M. C. M., de Oliveira, A. C., de Oliveira, V. X., & de Moraes, J. (2021). Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

-

Zhang, T., & Li, H. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules, 27(22), 7808. [Link]

-

Smith, B. (2022, January 22). Covalent Drugs: Trends, Mechanisms, & Warheads. Baran Lab Group Meeting. [Link]

-

Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. eScholarship, University of California. [Link]

-

González-Vera, J. A., & de la Mora-de la Mora, J. I. (2022). Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral this compound. The Journal of Organic Chemistry, 87(20), 13543–13554. [Link]

-

Company, A., Valero, J., Bravo, F., & Córdova, A. (2016). Asymmetric Alkylation of Cyclic Ketones with this compound via H-Bond-Directing Enamine Catalysis: Straightforward Access to Enantiopure Unnatural α-Amino Acids. Chemistry – A European Journal, 22(45), 16064–16068. [Link]

-

The Unprofessfional. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition [Video]. YouTube. [Link]

-

Tucker, M. J., & Miller, S. J. (2020). A Chemical Probe for Dehydrobutyrine. Angewandte Chemie International Edition, 59(28), 11330–11334. [Link]

-

Human Metabolome Database. (n.d.). 13C-Labeled N-Acetyl-neuraminic Acid in Aqueous Solution. [Link]

-

Shiraishi, T., Kawamoto, M., Uematsu, K., & Noji, H. (2023). Development of single-molecule enzyme activity assay for serine hydrolases using activity-based protein labeling probes. bioRxiv. [Link]

-

Ward, R. A., & Gushurst, K. S. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 146–160. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000512). [Link]

-

Poreba, M., & Drag, M. (2021). Peptidyl Activity-Based Probes for Imaging Serine Proteases. Frontiers in Chemistry, 9, 653325. [Link]

Dehydroalanine: A Technical Guide to a Versatile Non-Canonical Amino Acid in Modern Drug Discovery and Chemical Biology

Abstract

Dehydroalanine (Dha) has emerged from the realm of obscure, naturally occurring amino acid residues to become a cornerstone of modern peptide and protein chemistry. Its unique α,β-unsaturated structure endows it with a potent electrophilicity, transforming it into a versatile chemical handle for a vast array of bioconjugation strategies. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its fundamental properties to its cutting-edge applications. We will delve into the intricacies of its synthesis, both chemical and enzymatic, explore its diverse reactivity, and provide detailed protocols for its incorporation and modification. Furthermore, this guide will illuminate the profound impact of Dha on peptide conformation and its burgeoning role in the development of novel therapeutics.

The Unique Chemistry of this compound: Structure, Properties, and Natural Occurrence

This compound is an α,β-unsaturated amino acid with the chemical formula C₃H₅NO₂. In its free form, it is unstable and readily hydrolyzes to pyruvate and ammonia.[1] However, when incorporated within a peptide backbone, the N-acylated derivative is stable and imparts unique chemical and structural properties to the molecule.[1] The defining feature of a Dha residue is the exocyclic double bond between the α- and β-carbons, which creates a planar, sp²-hybridized α-carbon.[2][3] This electron-withdrawing α,β-unsaturated carbonyl system renders the β-carbon highly electrophilic and susceptible to nucleophilic attack, a property that is central to its utility in chemical biology.[1][3][4]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₅NO₂ | [1] |

| Molar Mass | 87.08 g/mol | [1] |

| Key Structural Feature | α,β-unsaturated carbonyl | [4] |

| Reactivity | Electrophilic Michael acceptor | [1][4] |

Natural Occurrence and Biosynthesis

This compound is not one of the 20 proteinogenic amino acids but is found in a variety of naturally occurring peptides, particularly those of microbial origin.[1] It is a key component of lantibiotics, a class of ribosomally synthesized and post-translationally modified peptide antibiotics, such as nisin.[5][6][7] In these natural products, Dha residues are formed post-translationally through the enzymatic dehydration of serine or cysteine residues.[1][5] This transformation is catalyzed by a class of enzymes known as dehydratases (e.g., NisB in nisin biosynthesis).[5][8][9][10] The biosynthesis of lanthipeptides involves the glutamylation of serine/threonine residues by a dehydratase, followed by glutamate elimination to form this compound/dehydrobutyrine.[5][9][10]

Synthesis of this compound-Containing Peptides: A Chemist's Toolkit

The unique reactivity of this compound precludes its direct incorporation during standard solid-phase peptide synthesis (SPPS).[11] Therefore, its introduction into a peptide sequence is typically achieved through the post-synthetic modification of a precursor amino acid. This "tag-and-modify" approach offers remarkable flexibility and control over the site-specific installation of Dha.[12]

Chemical Synthesis from Precursor Amino Acids

The conversion of cysteine to this compound is a widely used and robust method due to the high nucleophilicity of the thiol side chain, which allows for mild and selective modification.[12] Several strategies have been developed, with the bis-alkylation/elimination approach being one of the most effective.[1][4]

Experimental Protocol: Conversion of Cysteine to this compound using 2,5-Dibromohexanediamide (DBHDA)

This protocol describes the conversion of a cysteine-containing peptide to its this compound counterpart in solution.

Materials:

-

Cysteine-containing peptide

-

2,5-Dibromohexanediamide (DBHDA)

-

Ammonium bicarbonate buffer (50 mM, pH 8.5)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

HPLC-grade water and acetonitrile

-

Trifluoroacetic acid (TFA)

-

Cold diethyl ether

-

Reverse-phase HPLC system

-

Mass spectrometer

Procedure:

-

Peptide Preparation: Dissolve the cysteine-containing peptide in ammonium bicarbonate buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, reduce them by adding a 2-5 fold molar excess of TCEP and incubating at room temperature for 1 hour.

-

DBHDA Addition: Prepare a stock solution of DBHDA in a suitable organic solvent like DMF or DMSO. Add a 10-50 fold molar excess of the DBHDA solution to the peptide solution.

-

Reaction: Incubate the reaction mixture at 37°C for 1-4 hours. Monitor the progress of the reaction by LC-MS. The conversion of cysteine to this compound results in a mass decrease of 34 Da.

-

Quenching: Quench the reaction by adding a thiol-containing scavenger, such as β-mercaptoethanol or glutathione, to consume any unreacted DBHDA.

-

Purification: Acidify the reaction mixture with TFA and purify the this compound-containing peptide by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.[13][14][15][16]

-

Characterization: Lyophilize the pure fractions and confirm the identity and purity of the final product by mass spectrometry.

The use of selenocysteine (Sec) as a precursor offers a highly chemoselective route to this compound.[17] The selenocysteine residue can be incorporated into peptides using standard SPPS techniques as a protected derivative, such as Fmoc-Se-(phenyl)selenocysteine.[17]

Experimental Protocol: Oxidative Elimination of Phenylselenocysteine

This protocol outlines the on-resin synthesis of a peptide containing a phenylselenocysteine residue and its subsequent conversion to this compound.

Materials:

-

Fmoc-Se-(phenyl)selenocysteine

-

Standard SPPS resins and reagents (e.g., Rink Amide resin, HBTU, DIPEA)

-

Hydrogen peroxide (H₂O₂) (30% solution)

-

Sodium periodate (NaIO₄)

-

HPLC-grade water, acetonitrile, and DMF

-

TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

Procedure:

-

SPPS: Synthesize the peptide on a solid support using standard Fmoc-based SPPS protocols.[18][19] Incorporate Fmoc-Se-(phenyl)selenocysteine at the desired position using standard coupling conditions.

-

Oxidation: After completion of the synthesis and while the peptide is still on the resin, wash the resin thoroughly with DMF. Treat the resin with a solution of 10 equivalents of hydrogen peroxide or sodium periodate in DMF/water (1:1) for 1-2 hours at room temperature.[17]

-

Washing: Wash the resin extensively with DMF, DCM, and methanol to remove excess oxidant and byproducts.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail for 2-3 hours at room temperature.[18]

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, and then purify and characterize it as described in the previous protocol.

In biological systems, the elimination of a phosphate group from phosphoserine (pSer) can lead to the formation of this compound. This can be mimicked chemically, although it often requires basic conditions that may not be compatible with all peptide sequences.[12]

Experimental Protocol: Base-Mediated Elimination of Phosphoserine

This protocol describes the conversion of a phosphoserine-containing peptide to its this compound analogue.

Materials:

-

Phosphoserine-containing peptide (synthesized using Fmoc-Ser(PO(OBzl)OH)-OH during SPPS)[20][21]

-

Barium hydroxide (Ba(OH)₂) or another suitable base

-

HPLC-grade water and acetonitrile

-

TFA

Procedure:

-

Peptide Synthesis: Synthesize the phosphoserine-containing peptide using Fmoc-SPPS. The phosphorylated serine residue is incorporated using a suitably protected phosphoserine building block.[20][21]

-

Elimination Reaction: Dissolve the purified phosphopeptide in water and add a saturated solution of barium hydroxide to raise the pH to >10. Incubate the reaction at 50°C for 1-2 hours.

-

Neutralization and Purification: Neutralize the reaction mixture with a dilute acid (e.g., TFA) and purify the resulting this compound-containing peptide by reverse-phase HPLC.

-

Characterization: Confirm the product by mass spectrometry, observing a mass loss of 98 Da corresponding to the elimination of phosphoric acid.

Enzymatic Synthesis

The biosynthesis of lanthipeptides provides a blueprint for the enzymatic generation of this compound.[5][8][10] Dehydratases, such as NisB from the nisin biosynthetic pathway, can be used in vitro to convert serine and threonine residues within a specific precursor peptide (containing a leader peptide sequence) to this compound and dehydrobutyrine, respectively.[9][22] This approach offers exquisite specificity and mild reaction conditions.

Experimental Workflow: Enzymatic Dehydration using NisB

This workflow provides a general overview of the enzymatic synthesis of a this compound-containing peptide.

Components:

-

NisA precursor peptide (containing the leader peptide and the core peptide with serine/threonine residues to be modified)

-

Purified NisB enzyme

-

ATP

-

Glutamyl-tRNA synthetase

-

tRNAGlu

-

L-Glutamic acid

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

-

Precursor Peptide Expression and Purification: Express the NisA precursor peptide in a suitable host (e.g., E. coli) and purify it.

-

Enzymatic Reaction Setup: Combine the NisA precursor peptide, purified NisB, and the necessary cofactors (ATP, glutamyl-tRNA synthetase, tRNAGlu, L-glutamic acid) in the reaction buffer.

-

Incubation: Incubate the reaction mixture at the optimal temperature for NisB activity (typically 30-37°C) for several hours.

-

Monitoring and Analysis: Monitor the progress of the dehydration reaction by mass spectrometry, looking for the characteristic mass loss of 18 Da for each dehydration event.

-

Purification: Purify the modified peptide using reverse-phase HPLC.

The Reactivity of this compound: A Gateway to Diverse Modifications

The electrophilic nature of the β-carbon in this compound makes it a prime target for a variety of nucleophilic addition reactions, most notably the Michael addition.[23] This reactivity allows for the site-specific introduction of a wide range of chemical moieties, effectively enabling a form of "chemical mutagenesis".[1][23][24]

Michael Addition with Thiols and Amines

The conjugate addition of thiols to this compound is a highly efficient and widely used reaction for peptide and protein modification.[25] It allows for the introduction of various functionalities, including fluorescent dyes, affinity tags, and mimics of post-translational modifications.[11] Similarly, primary and secondary amines can also serve as nucleophiles in aza-Michael additions.

Experimental Protocol: Thiol-Michael Addition to a this compound-Containing Peptide

This protocol details the modification of a this compound-containing peptide with a thiol-containing molecule.

Materials:

-

This compound-containing peptide

-

Thiol-containing molecule of interest (e.g., a fluorescent dye with a thiol linker, glutathione)

-

Phosphate buffer (100 mM, pH 7.5)

-

TCEP (optional, to keep the thiol in its reduced state)

Procedure:

-

Reaction Setup: Dissolve the this compound-containing peptide in the phosphate buffer. Add a 5-10 fold molar excess of the thiol-containing molecule. If necessary, add a small amount of TCEP.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is often rapid and can be monitored by LC-MS.

-

Purification: Purify the modified peptide by reverse-phase HPLC.

-

Characterization: Confirm the successful conjugation by mass spectrometry, observing the expected mass increase corresponding to the addition of the thiol-containing molecule.

Palladium-Catalyzed Cross-Coupling Reactions

The versatility of this compound can be further expanded through the use of palladium-catalyzed cross-coupling reactions.[11] This allows for the formation of carbon-carbon bonds, opening up avenues for the introduction of aryl and vinyl groups, creating non-natural amino acid residues directly within the peptide backbone.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling on a this compound Residue

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid to a this compound-containing peptide.

Materials:

-

This compound-containing peptide

-

Arylboronic acid

-

Water-soluble palladium catalyst (e.g., Pd(OAc)₂ with a water-soluble phosphine ligand)

-

Base (e.g., sodium carbonate or potassium phosphate)

-

Aqueous buffer (e.g., phosphate or borate buffer, pH 8-9)

Procedure:

-

Reaction Setup: In an inert atmosphere (e.g., under argon), dissolve the this compound-containing peptide, arylboronic acid (2-5 equivalents), palladium catalyst (5-10 mol%), and base in the aqueous buffer.

-

Incubation: Heat the reaction mixture to 37-50°C and stir for 4-16 hours.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, the reaction can be quenched and the palladium catalyst removed by precipitation with a scavenger like methylthioglycolate.[11]

-

Purification and Characterization: Purify the arylated peptide by reverse-phase HPLC and characterize by mass spectrometry.

Analytical Characterization of this compound-Containing Peptides

The successful synthesis and modification of this compound-containing peptides rely on robust analytical techniques for their characterization. Mass spectrometry and NMR spectroscopy are the two primary tools for this purpose.

Mass Spectrometry

Mass spectrometry is indispensable for confirming the presence of this compound and its subsequent modifications. High-resolution mass spectrometry provides accurate mass measurements to verify the elemental composition. Tandem mass spectrometry (MS/MS) is used to sequence the peptide and pinpoint the location of the Dha residue.[12][26][27] Peptides containing this compound exhibit a characteristic fragmentation pattern upon collision-induced dissociation (CID), often showing enhanced cleavage of the N-Cα bond of the Dha residue, leading to the formation of c- and z-type fragment ions.[12] This "this compound effect" can be a diagnostic tool for identifying the presence and location of Dha within a peptide sequence.[12]

NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of this compound-containing peptides in solution.[28] The presence of the Cα=Cβ double bond in Dha introduces a conformational constraint in the peptide backbone.[2][3][29] 2D NMR experiments, such as COSY, TOCSY, and NOESY, can be used to assign the proton resonances and determine through-bond and through-space connectivities.[28][30] The analysis of nuclear Overhauser effects (NOEs) can provide distance restraints that are crucial for calculating the 3D structure of the peptide. Studies have shown that Dha residues can induce β-turn or other ordered structures in peptides.[2][3]

Applications in Drug Discovery and Chemical Biology

The unique properties of this compound have positioned it as a valuable tool in both drug discovery and fundamental biological research.

Engineering Novel Bioactive Peptides

The ability to introduce a wide array of chemical functionalities via Dha modification allows for the rapid generation of peptide libraries with diverse properties. This is particularly valuable in the optimization of peptide-based drugs, where modifications can enhance proteolytic stability, receptor binding affinity, and pharmacokinetic profiles.[6][7][31] For instance, the modification of the lantibiotic nisin with various chemical groups has been explored to generate analogues with improved antimicrobial activity.[6][7][31]

Probing Biological Systems

This compound can be used as a chemical probe to study enzyme mechanisms and protein-protein interactions. Its electrophilic nature allows it to act as a "warhead" that can covalently react with nucleophilic residues in the active site of an enzyme, leading to irreversible inhibition. This has been utilized to study deubiquitinases and other enzymes.[1]

Synthesis of Post-Translationally Modified Proteins

This compound serves as a versatile platform for the synthesis of homogeneously modified proteins containing various post-translational modifications (PTMs).[1][23][24] By installing Dha at a specific site and then reacting it with a thiol- or amine-containing PTM mimic, researchers can generate proteins with precisely controlled modifications, which is crucial for studying the functional roles of PTMs in cellular processes.[1][23][24]

Future Perspectives

The field of this compound chemistry is continuously evolving. Future advancements are likely to focus on the development of even milder and more selective methods for Dha installation, particularly enzymatic and chemoenzymatic approaches. The expansion of the repertoire of chemical transformations that can be performed on Dha will further broaden its utility. As our understanding of the structural and functional consequences of incorporating Dha and its derivatives into peptides and proteins grows, we can expect to see the emergence of novel Dha-based therapeutics, diagnostics, and research tools with unprecedented capabilities.

Conclusion

This compound has transitioned from a chemical curiosity to an indispensable tool in the modern chemical biologist's and drug developer's arsenal. Its unique reactivity, coupled with the development of robust synthetic methods for its incorporation and modification, has opened up new frontiers in peptide and protein engineering. This guide has provided a comprehensive overview of the core principles and practical methodologies associated with this compound, with the aim of empowering researchers to harness the full potential of this remarkable non-canonical amino acid.

References

-

Dadova, J., & Davis, B. G. (2018). Synthesis of modified proteins via functionalization of this compound. Current Opinion in Chemical Biology, 46, 71–81. [Link]

-

Ortega, M. A., & van der Donk, W. A. (2016). Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes. Accounts of chemical research, 49(5), 819–828. [Link]

-

Pilo, A. L., Peng, Z., & McLuckey, S. A. (2016). The this compound effect in the fragmentation of ions derived from polypeptides. Journal of mass spectrometry : JMS, 51(10), ii. [Link]

-

de Bruijn, A. D., & Roelfes, G. (2018). Catalytic Modification of this compound in Peptides and Proteins by Palladium-Mediated Cross-Coupling. Chemistry (Weinheim an der Bergstrasse, Germany), 24(48), 12728–12733. [Link]

-

Singh, T. P., Narula, P., & Patel, H. C. (1995). Conformational properties of peptides containing dehydro amino acids. Acta crystallographica. Section D, Biological crystallography, 51(Pt 4), 638–646. [Link]

-

Amsellem, P. M., & Gilon, C. (2013). Synthesis of Peptides by Solution Methods. Peptide Science, 100(6), 639-660. [Link]

-

Bernardes, G. J. L., Grayson, E. J., Thompson, S., & Davis, B. G. (2008). Chemical mutagenesis via this compound. Angewandte Chemie (International ed. in English), 47(12), 2244–2247. [Link]

-

Schepartz, A. (2016). HPLC Purification of Peptides. protocols.io. [Link]

-

Okeley, N. M., Zhu, Y., & van der Donk, W. A. (2000). Facile Chemoselective Synthesis of this compound-Containing Peptides. Organic letters, 2(22), 3603–3606. [Link]

-

Advanced ChemTech. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Zhang, Q., Yu, Y., Vélasquez, J. E., & van der Donk, W. A. (2012). Evolution of lanthipeptide synthetases. Proceedings of the National Academy of Sciences of the United States of America, 109(43), 17397–17402. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Wright, T. H., Bower, B. J., & Tate, E. W. (2016). Chemical mutagenesis via this compound: a powerful tool for protein engineering. Trends in biotechnology, 34(5), 363–365. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical reviews, 109(6), 2455–2504. [Link]

-

Zhang, Q., & van der Donk, W. A. (2017). Mechanistic Understanding of Lanthipeptide Biosynthetic Enzymes. Chemical reviews, 117(8), 5217–5287. [Link]

-

Kuipers, A., de Boef, E., Rink, R., Fekken, S., Kluskens, L. D., Driessen, A. J. M., & Moll, G. N. (2023). Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity. The Journal of biological chemistry, 299(5), 104677. [Link]

-

Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. Journal of the American Chemical Society, 144(9), 4129–4138. [Link]

-

Zhang, Q., & van der Donk, W. A. (2012). Evolution of lanthipeptide synthetases. Proceedings of the National Academy of Sciences of the United States of America, 109(43), 17397–17402. [Link]

-

Lubelski, J., Rink, R., Khusainov, R., Moll, G. N., & Kuipers, O. P. (2014). Pharmacological Properties Improvement by Engineering of Nisin. Encyclopedia. [Link]

-

Isidro-Llobet, A., Kenworthy, M. N., Mukherjee, S., Kopach, M. E., Wegner, K., Gallou, F., Smith, A. G., & Roschangar, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of organic chemistry, 84(8), 4615–4628. [Link]

-

Soltero, S. A., & Vachet, R. W. (2011). Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase. Journal of the American Society for Mass Spectrometry, 22(11), 2052–2060. [Link]

-

Benavides, I., Raftery, E. D., Bell, A. G., Evans, D., Scott, W. A., Houk, K. N., & Deming, T. J. (2022). Poly(this compound): Synthesis, Properties, and Functional Diversification of a Fluorescent Polypeptide. eScholarship. [Link]

-

Ortega, M. A., Cogan, D. P., & van der Donk, W. A. (2017). Characterization of Leader Peptide Binding During Catalysis by the Nisin Dehydratase NisB. Journal of the American Chemical Society, 139(39), 13937–13945. [Link]

-

Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]

-

Valerio, R. M., Perich, J. W., Kitas, E. A., Alewood, P. F., & Johns, R. B. (1989). Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis. Australian journal of chemistry, 42(9), 1519-1528. [Link]

- Jensen, K. J., & Brask, J. (2012). Preparative RP-HPLC Method For Purifying Peptides.

-

Rollema, H. S., Kuipers, O. P., Both, P., de Vos, W. M., & Siezen, R. J. (1996). Structure and biological activity of chemically modified nisin A species. The Journal of biological chemistry, 271(46), 28798–28804. [Link]

-

Ortega, M. A., & van der Donk, W. A. (2022). Mechanistic Studies on Dehydration in Class V Lanthipeptides. ACS chemical biology, 17(8), 2207–2216. [Link]

-

Muthukumar, G., & Balaram, P. (2018). Application of this compound as a building block for the synthesis of selenocysteine-containing peptides. Organic & biomolecular chemistry, 16(48), 9403–9407. [Link]

-

Padula, M. (2016). De novo peptide sequencing from mass spectrometry data. YouTube. [Link]

-

Advanced ChemTech. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

Bernardes, G. J. L., Chalker, J. M., Errey, J. C., & Davis, B. G. (2008). A Chemical Mutagenesis Approach to Insert Post-translational Modifications in Aggregation-Prone Proteins. Journal of the American Chemical Society, 130(15), 5032–5033. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. [Link]

-

Ortega, M. A., Hao, Y., Zhang, Q., Walker, M. C., van der Donk, W. A., & Nair, S. K. (2015). Lanthipeptide biosynthesis starts with (a) dehydration of Ser/Thr... ResearchGate. [Link]

-

Aguilar, M. I. (2004). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 251, 3–16. [Link]

-

Field, D., Quigley, L., O'Connor, P. M., Ross, R. P., Hill, C., & Cotter, P. D. (2012). Structure of nisin A. Modified residues are in grey. Ala-S-Ala, Lanthionine... ResearchGate. [Link]

-

Lenci, E., & Guarna, A. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current protein & peptide science, 20(4), 338–353. [Link]

-

Jones, L. H. (2020). Dehydroamino acid chemical biology: an example of functional group interconversion on proteins. Chemical communications (Cambridge, England), 56(90), 13955–13964. [Link]

-

Bernardes, G. J. L., Chalker, J. M., & Davis, B. G. (2011). Methods for converting cysteine to this compound on peptides and proteins. Chemical science, 2(9), 1666–1676. [Link]

-

Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods (San Diego, Calif.), 35(3), 211–222. [Link]

-

O-uchi, S., Eto, H., & Ueno, A. (2017). Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups. Chemical communications (Cambridge, England), 53(83), 11463–11466. [Link]

-

Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

-

Wleklinski, M., & Florea, M. (2018). Bromelain and Nisin: The Natural Antimicrobials with High Potential in Biomedicine. International journal of molecular sciences, 19(12), 3961. [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

-

Narula, P., Patel, H. C., & Singh, T. P. (1989). Conformations of dehydrophenylalanine containing peptides: nmr studies of an acyclic hexapeptide with two [Delta]z-Phe residues. Biopolymers, 28(3), 763–771. [Link]

Visualizations

Figure 2: A generalized workflow for the solid-phase synthesis of a this compound-containing peptide via a precursor amino acid.

Sources

- 1. users.ox.ac.uk [users.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Structure and Mechanism of Lanthipeptide Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipidated variants of the antimicrobial peptide nisin produced via incorporation of methionine analogs for click chemistry show improved bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of Leader Peptide Binding During Catalysis by the Nisin Dehydratase NisB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanistic Studies on Dehydration in Class V Lanthipeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic Modification of this compound in Peptides and Proteins by Palladium‐Mediated Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The this compound effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. protocols.io [protocols.io]

- 14. hplc.eu [hplc.eu]

- 15. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]

- 16. chemcoplus.co.jp [chemcoplus.co.jp]

- 17. Kinetic Resolution of Epimeric Proteins Enables Stereoselective Chemical Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. peptide.com [peptide.com]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of phosphotyrosyl-containing phosphopeptides by solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. luxembourg-bio.com [luxembourg-bio.com]

- 22. researchgate.net [researchgate.net]

- 23. Dehydroamino acid chemical biology: an example of functional group interconversion on proteins - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00174K [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. research.cbc.osu.edu [research.cbc.osu.edu]

- 28. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. escholarship.org [escholarship.org]

- 30. repository.ias.ac.in [repository.ias.ac.in]

- 31. Structure and biological activity of chemically modified nisin A species - PubMed [pubmed.ncbi.nlm.nih.gov]

Basic principles of dehydroalanine reactivity.

An In-depth Technical Guide to the Core Principles of Dehydroalanine Reactivity

For Researchers, Scientists, and Drug Development Professionals

This compound (Dha), a non-proteinogenic amino acid, has emerged as a powerful tool in chemical biology and drug development due to its unique electrophilic nature. This guide provides a comprehensive overview of the fundamental principles governing Dha reactivity. We will delve into the electronic properties that make Dha an excellent Michael acceptor, explore the various methods for its generation in peptides and proteins, and detail its versatile reactions with a range of nucleophiles. Through an examination of its applications in site-specific protein modification, bioconjugation, and the synthesis of complex biomolecules, this document aims to equip researchers with the foundational knowledge to effectively harness the potential of this compound chemistry.

Introduction to this compound: The Unsaturated Enigma

This compound (CH₂=C(NH₂)COOH) is an α,β-unsaturated amino acid that, in its free form, is unstable and readily hydrolyzes to pyruvate and ammonia.[1] However, when incorporated as a residue within a peptide or protein, N-acylated Dha is stable and serves as a potent and versatile chemical handle.[1] Unlike the 20 proteinogenic amino acids, Dha possesses a reactive double bond, rendering it a unique target for chemoselective modifications.[1][2]

Naturally, Dha residues are found in a variety of microbial peptides, including the antimicrobial bacteriocin nisin and other lantibiotics.[1][3] In these natural products, Dha is typically formed via a post-translational modification involving the enzymatic dehydration of serine or desulfhydration of cysteine residues.[1][3] This natural precedent has inspired chemists to develop a suite of synthetic methods to introduce Dha into peptides and proteins, thereby unlocking its vast potential for biological research and therapeutic development.[4][5]

The Electrophilic Core: Understanding this compound's Reactivity

The reactivity of this compound stems from its α,β-unsaturated carbonyl moiety. This electron-withdrawing group polarizes the Cα=Cβ double bond, making the β-carbon atom highly electrophilic and susceptible to nucleophilic attack. This classic reactivity pattern is known as a Michael addition or conjugate addition .[2][6]

The general mechanism involves the attack of a nucleophile on the β-carbon of the Dha residue, leading to the formation of a transient enolate intermediate, which then protonates to yield the final adduct. This reaction is highly efficient and can proceed under mild, biocompatible conditions, making it ideal for the modification of sensitive biological molecules.[6][7]

Caption: General mechanism of Michael addition to a this compound residue.

Generation of this compound in Peptides and Proteins

The site-specific incorporation of Dha is a prerequisite for its use in targeted modifications. Several reliable methods have been developed for this purpose.

Biosynthetic Generation

As mentioned, Dha is often generated in nature through the post-translational modification of serine or cysteine residues.[1][3] While powerful, recapitulating these enzymatic processes in vitro can be challenging.

Chemical Synthesis from Serine and Cysteine Precursors

A common chemical approach involves the conversion of serine or cysteine residues into Dha. This is typically a two-step process: activation of the side chain hydroxyl or thiol group, followed by elimination. For instance, cysteine can be converted to S-cyano-cysteine using reagents like 2-nitro-5-thiocyanatobenzoic acid (NTCB), which then undergoes elimination to form Dha.[8]

Oxidative Elimination of Selenocysteine

A highly efficient and chemoselective method for Dha synthesis involves the incorporation of the unnatural amino acid phenylselenocysteine (Sec(Ph)) into a peptide, followed by oxidative elimination.[9][10] This method is compatible with a wide range of other amino acid residues, including those with sensitive functional groups.[9]

-

Solid-Phase Peptide Synthesis (SPPS): Incorporate Fmoc-Sec(Ph)-OH into the desired position of the peptide sequence using standard Fmoc-based SPPS protocols.[10]

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification: Purify the crude selenopeptide by reverse-phase HPLC.

-

Oxidative Elimination:

-

Dissolve the purified selenopeptide in a suitable buffer (e.g., 50 mM Tris, pH 8.0).

-

Add a mild oxidizing agent, such as sodium periodate (NaIO₄) or hydrogen peroxide (H₂O₂), in a slight molar excess.[9]

-

Incubate the reaction at room temperature for 1-2 hours.

-

Monitor the reaction progress by LC-MS to confirm the conversion of the selenopeptide to the Dha-containing peptide.

-

-

Final Purification: Purify the final Dha-containing peptide by reverse-phase HPLC to remove the oxidant and any byproducts.

The Versatile Reactivity of this compound with Nucleophiles